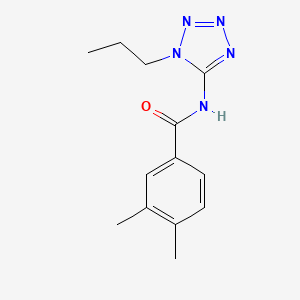![molecular formula C12H6BrF6NO2S2 B12589492 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- CAS No. 646039-71-6](/img/structure/B12589492.png)
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is a complex organic compound known for its unique chemical structure and properties This compound features a thiophene ring, a sulfonamide group, and a bromine atom, along with a phenyl ring substituted with trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the introduction of the bromine atom and trifluoromethyl groups. Common synthetic routes may include:
Formation of Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.
Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and catalysts, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
科学的研究の応用
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Thiophenesulfonamide, N-[3,5-dimethylphenyl]-5-bromo-: Contains methyl groups instead of trifluoromethyl groups, which can influence its chemical and biological properties.
Uniqueness
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is unique due to the combination of its structural features, including the thiophene ring, sulfonamide group, bromine atom, and trifluoromethyl groups
特性
CAS番号 |
646039-71-6 |
|---|---|
分子式 |
C12H6BrF6NO2S2 |
分子量 |
454.2 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChIキー |
DMCHOEYLGXLGOM-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

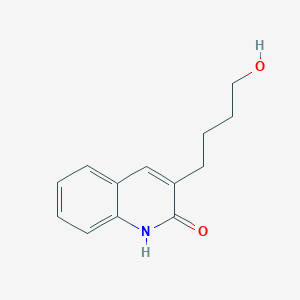
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
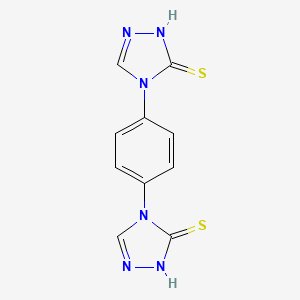
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
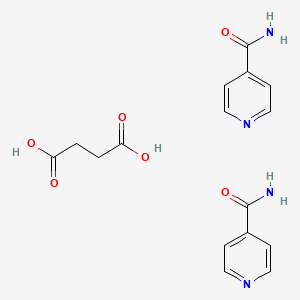
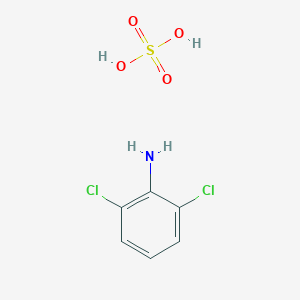

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

